3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
3-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivativesThe presence of a trifluoromethyl group and a pyrazole ring in its structure contributes to its unique chemical properties and biological activities .
Properties
Molecular Formula |
C19H13F3N4 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C19H13F3N4/c1-12-17-15(19(20,21)22)10-16(13-6-5-9-23-11-13)24-18(17)26(25-12)14-7-3-2-4-8-14/h2-11H,1H3 |
InChI Key |
GDNYKQYTYNBQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl under radical conditions.
Cyclization to Form the Pyrazolo[3,4-b]pyridine Core: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
3-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with specific biological targets in pests.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of 3-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and biological activity compared to similar compounds .
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